molecular formula C17H24N2O3 B1488475 Tert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate CAS No. 2098008-81-0

Tert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate

Cat. No. B1488475
CAS RN: 2098008-81-0
M. Wt: 304.4 g/mol
InChI Key: PRJMJZQWEHGUER-UHFFFAOYSA-N
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Description

Tert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate, also known as ‘TBC’, is a synthetic compound that has been used in various fields of scientific research and development. It is a small molecule that is soluble in organic solvents, and is used in a variety of organic reactions, such as the synthesis of organic compounds, as well as in the production of dyes and catalysts. TBC has been shown to have a wide range of applications in both organic and inorganic chemistry, ranging from the synthesis of small molecules to the production of polymers and nanomaterials.

Scientific Research Applications

Synthesis and Chemical Properties

  • Complex Molecule Synthesis : A study detailed the synthesis of all-cis trisubstituted pyrrolidin-2-one derivatives, demonstrating the compound's utility in generating structurally complex molecules with specified stereochemistry. This work is crucial for drug synthesis where the stereochemistry can influence the drug's efficacy and safety (Weber et al., 1995).

  • Optically Active Compounds : Another research explored the preparation of enantiomerically pure bis-heterocycles, incorporating strategies to derive optically active compounds starting from proline derivatives. This highlights the tert-butyl carbamate's role in constructing chiral molecules, crucial for developing enantioselective pharmaceuticals (Pieczonka et al., 2012).

  • Novel Bioactive Molecules : Investigations into 1,2,4-oxadiazole derivatives underscored the synthesis of novel compounds bearing the tert-butyl carbamate group, tested for antitumor activities. These studies exemplify the application in creating new therapeutics (Maftei et al., 2013).

Environmental and Catalytic Applications

  • Degradation Studies : Research on the degradation of carbofuran by natural pyrite presented insights into environmental applications, where derivatives of the tert-butyl carbamate structure could play roles in studying contaminant degradation mechanisms (Dhanasekara et al., 2015).

  • Catalysis : Studies have also delved into the catalytic roles of compounds with tert-butyl carbamate, highlighting their potential in facilitating various chemical reactions essential for synthesizing complex molecules (Scott, 2006).

properties

IUPAC Name

tert-butyl N-[4-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(20)19-14-10-18-9-13(14)11-4-5-15-12(8-11)6-7-21-15/h4-5,8,13-14,18H,6-7,9-10H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJMJZQWEHGUER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC3=C(C=C2)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate
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Tert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate
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Tert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate
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Tert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate
Reactant of Route 5
Tert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate
Reactant of Route 6
Tert-butyl (4-(2,3-dihydrobenzofuran-5-yl)pyrrolidin-3-yl)carbamate

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